Stereoselective Reversal at Sigma Versus Mu Opioid Receptors: (+)-Cyclazocine Exhibits Higher Relative Potency at Sigma Sites Than at Mu Sites
In a landmark study, the (−) isomers of cyclazocine were far more potent than the (+) isomers as displacers of [³H]dihydromorphine from mu receptors, whereas the (+) and (−) isomers were similar in potency for displacement of [³H]phencyclidine (PCP) from sigma receptors [1]. This reversed stereoselectivity—where the (+)-isomer retains sigma-site potency but loses mu-site potency—is the defining pharmacological signature of (+)-cyclazocine and distinguishes it from (−)-cyclazocine, which maintains high mu-receptor affinity.
| Evidence Dimension | Relative potency for displacing radioligand from receptor subtype (stereoselectivity direction) |
|---|---|
| Target Compound Data | (+)-Cyclazocine: low potency at mu sites; similar potency to (−)-enantiomer at sigma/PCP sites |
| Comparator Or Baseline | (−)-Cyclazocine: far more potent than (+)-enantiomer at mu sites ([³H]dihydromorphine displacement); similar potency to (+)-enantiomer at sigma/PCP sites ([³H]PCP displacement) |
| Quantified Difference | Qualitative reversal of stereoselectivity direction between mu (favours (−)) and sigma (equipotent (+)/(−)) sites, establishing (+)-enantiomer as a sigma-preferring probe. |
| Conditions | Rat brain homogenate radioligand binding assays; [³H]dihydromorphine (mu), [³H]ethylketocyclazocine (kappa, mu-controlled), [³H]phencyclidine (sigma/PCP). |
Why This Matters
For procurement decisions, this reversed stereoselectivity means only the (+)-enantiomer can serve as a pharmacological tool to isolate sigma-receptor-mediated effects from classical opioid receptor contributions in the same chemical scaffold.
- [1] Zukin, S.R. Differing stereospecificities distinguish opiate receptor subtypes. Life Sci. 1982, 31(12–13), 1307–1310. doi:10.1016/0024-3205(82)90368-x. PMID: 6292619. View Source
